molecular formula C19H23ClO4S B2891744 4-Chloro-3,5-dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate CAS No. 2415538-61-1

4-Chloro-3,5-dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

Cat. No.: B2891744
CAS No.: 2415538-61-1
M. Wt: 382.9
InChI Key: CZPVFGCVHXGAIJ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a useful research compound. Its molecular formula is C19H23ClO4S and its molecular weight is 382.9. The purity is usually 95%.
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Scientific Research Applications

Photoremovable Protecting Groups for Phosphates and Sulfonic Acids

Photoremovable protecting groups are a vital tool in organic synthesis and biochemistry, allowing for the selective exposure of reactive sites in molecules. The study by Klán et al. (2002) demonstrated that 2,5-Dimethylphenacyl phosphoric and sulfonic esters can release corresponding acids upon irradiation, proposing their chromophore as an excellent photoremovable protecting group. This technology facilitates controlled reactions in complex organic syntheses and bioconjugation strategies (Klán et al., 2002).

Environmental Remediation and Adsorption

Tertiary amine-functionalized adsorption resins have been developed for the removal of environmental pollutants, such as benzophenone-4, a common anti-UV agent. Zhou et al. (2018) synthesized novel adsorption resins that showed high capacity and efficiency in removing benzophenone-4 from water, highlighting the role of electrostatic attraction between the resin and the pollutant. This research underscores the potential of chemical compounds in addressing environmental contamination and promoting cleaner water resources (Zhou et al., 2018).

Advanced Oxidation Processes for Water Treatment

The degradation of persistent organic pollutants in water through advanced oxidation processes (AOPs) is critical for environmental safety. Li et al. (2020) investigated the UV and UV/persulfate processes for degrading 4-Chloro-3,5-dimethylphenol (PCMX), demonstrating effective removal and shedding light on the reaction mechanisms. This study provides insights into the potential of AOPs in treating water contaminated with antimicrobial compounds, contributing to safer aquatic environments (Li et al., 2020).

Fuel Cell Technology

Sulfonated block copolymers containing fluorenyl groups synthesized by Bae et al. (2009) offer improved proton conductivity and mechanical properties for fuel cell membranes. These materials demonstrate the potential for high-performance, durable fuel cell applications, highlighting the importance of chemical synthesis in advancing renewable energy technologies (Bae et al., 2009).

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4S/c1-11(2)16-10-18(17(23-6)9-12(16)3)25(21,22)24-15-7-13(4)19(20)14(5)8-15/h7-11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPVFGCVHXGAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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